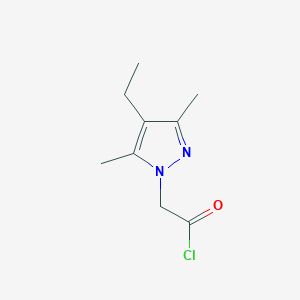
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride
Overview
Description
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 g/mol . It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with ethyl and methyl groups, and an acetyl chloride functional group.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that similar compounds have shown potent activity against certain strains of mycobacterium tuberculosis . This suggests that the compound may interact with specific targets in these organisms, leading to their inhibition or death.
Biochemical Pathways
Based on the broad range of activities exhibited by similar compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The compound has a molecular weight of 200.67 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Similar compounds have shown potent activity against certain strains of mycobacterium tuberculosis , suggesting that the compound may have antimicrobial effects.
Preparation Methods
The synthesis of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
Starting Material: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methanol
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux in an appropriate solvent (e.g., acetonitrile)
Product: this compound
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride product.
Chemical Reactions Analysis
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reagents: Amines, alcohols, thiols
Conditions: Typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.
Products: Amides, esters, thioesters
-
Hydrolysis: : The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reagents: Water or aqueous base (e.g., NaOH)
Conditions: Room temperature or mild heating
Products: (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Scientific Research Applications
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: Used as an intermediate in the preparation of more complex heterocyclic compounds.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes with potential catalytic and biological activities.
Comparison with Similar Compounds
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride can be compared with other pyrazole derivatives and acyl chlorides:
(3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride: Lacks the ethyl group, which may affect its reactivity and steric properties.
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: The hydrolyzed form of the acetyl chloride, less reactive but useful in different synthetic applications.
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methanol: The precursor to the acetyl chloride, used in different synthetic routes.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-4-8-6(2)11-12(7(8)3)5-9(10)13/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDASZLXYIWKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid](/img/structure/B3087113.png)
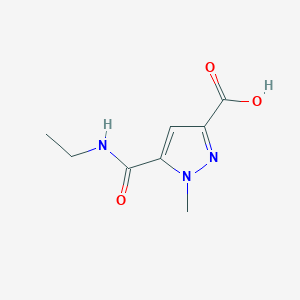
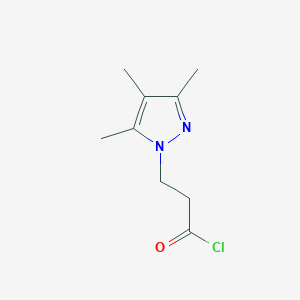
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)
![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)
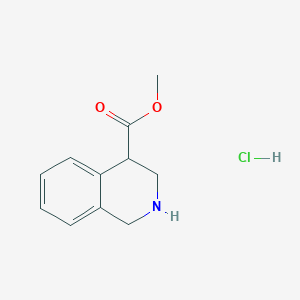
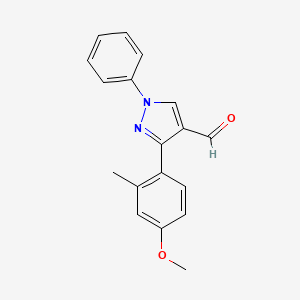
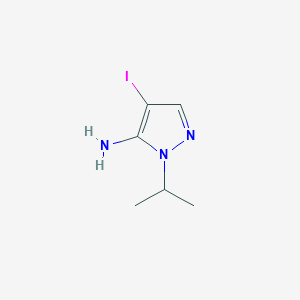
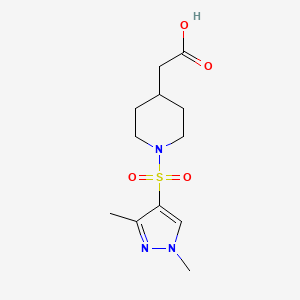


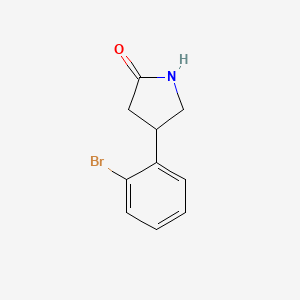
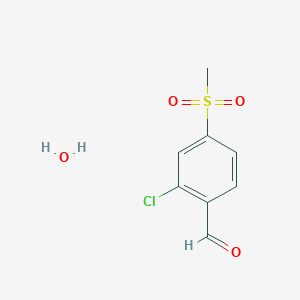
![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)
